

N-Methylazetidin-3-amine dihydrochloride reaction conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Methylazetidin-3-amine dihydrochloride**

Cat. No.: **B155039**

[Get Quote](#)

An In-Depth Technical Guide to the Reaction Conditions of **N-Methylazetidin-3-amine dihydrochloride**

Authored by: A Senior Application Scientist

This document provides a detailed exploration of **N-Methylazetidin-3-amine dihydrochloride**, a valuable building block in modern medicinal chemistry. The unique structural properties of the azetidine ring, a four-membered heterocycle, can impart desirable physicochemical and pharmacokinetic characteristics to drug candidates, such as improved metabolic stability and controlled lipophilicity.^[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for utilizing this versatile reagent.

Compound Profile and Handling

N-Methylazetidin-3-amine is typically supplied and handled as its dihydrochloride salt. This form enhances the compound's stability, making the otherwise volatile free amine a manageable, solid material that can be stored at room temperature.^{[2][3]} Before its use in most nucleophilic reactions, it is crucial to generate the free amine from the salt form, a process detailed in the subsequent protocols.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	136293-86-2	[3][4]
Alternate CAS (Free Base)	247069-31-4	[4][5]
Molecular Formula	C ₄ H ₁₂ Cl ₂ N ₂	[2][3]
Molecular Weight	159.05 g/mol	[6][7]
Appearance	White to off-white solid/powder	[2][3]
Storage Conditions	Store at room temperature	[2][3]

Safety and Handling: **N-Methylazetidin-3-amine dihydrochloride** is classified as an irritant. Standard laboratory precautions should be strictly followed.

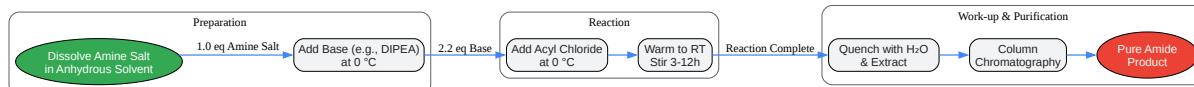
- Causes skin and serious eye irritation.[2]
- May cause respiratory irritation.[2]
- Always handle in a well-ventilated fume hood.
- Avoid breathing dust, fumes, or vapors.[2]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Synthetic Applications: Principles and Protocols

The primary reactivity of N-Methylazetidin-3-amine stems from its primary amine group, which acts as a potent nucleophile once liberated from its hydrochloride salt. The following sections detail the most common and critical transformations: N-acylation and N-alkylation.

N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is a cornerstone reaction in drug discovery. This is typically achieved through a nucleophilic acyl substitution, where the primary amine of


N-Methylazetidin-3-amine attacks a reactive carboxylic acid derivative, such as an acyl chloride or anhydride.^{[8][9]}

Causality of Experimental Design: The reaction's success hinges on two key factors. First, the nucleophilic free amine must be generated *in situ*. This requires at least two equivalents of a non-nucleophilic organic base: one to neutralize the first HCl salt and a second to neutralize the second HCl salt, thereby liberating the primary amine. A slight excess of base is often used to also quench the acidic byproduct (HCl) generated during the acylation with an acyl chloride.^{[9][10]} Second, the reaction is often initiated at a low temperature (0 °C) to control the typically violent and exothermic reaction between a free amine and a highly reactive acylating agent like ethanoyl chloride.^{[9][11]}

Experimental Protocol: N-Acylation with an Acyl Chloride

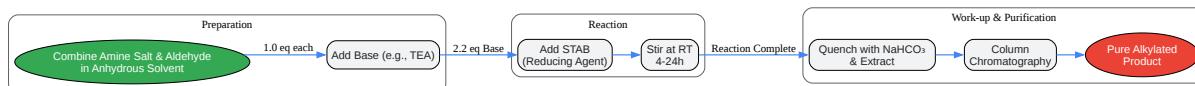
- **Reagent Preparation:** In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve **N-Methylazetidin-3-amine dihydrochloride** (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF).
- **Free Amine Generation:** Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.2-2.5 eq), dropwise. Stir the mixture at 0 °C for 15-20 minutes.
- **Acylation:** While maintaining the temperature at 0 °C, slowly add the desired acyl chloride (1.0-1.1 eq) to the reaction mixture.
- **Reaction Progression:** Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers.
- **Purification:** Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

- Final Purification: Purify the crude product via column chromatography on silica gel to yield the desired N-acylated azetidine.

[Click to download full resolution via product page](#)

Workflow for N-Acylation

N-Alkylation via Reductive Amination


Direct alkylation of primary amines with alkyl halides is often a challenging and low-yielding process.^[12] The product, a secondary amine, is typically more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces mixtures of secondary, tertiary, and even quaternary ammonium salts.^{[8][12][13]}

A superior and more controlled method for N-alkylation is reductive amination. This one-pot reaction first involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced to the target amine.

Causality of Experimental Design: This strategy's elegance lies in its selectivity. A mild and sterically hindered reducing agent, such as sodium triacetoxyborohydride (STAB), is employed. STAB is selective for the protonated iminium ion intermediate and reacts much slower with the starting aldehyde or ketone. This prevents the undesired reduction of the carbonyl starting material and ensures a high yield of the desired alkylated amine. The reaction is performed in a chlorinated solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), which are optimal for STAB-mediated reductions.

Experimental Protocol: Reductive Amination with an Aldehyde

- Reagent Preparation: To a flask, add **N-Methylazetidin-3-amine dihydrochloride** (1.0 eq) and the desired aldehyde (1.0-1.2 eq). Dissolve the solids in an anhydrous solvent such as 1,2-Dichloroethane (DCE).
- Free Amine Generation: Add Triethylamine (TEA) (2.2-2.5 eq) to liberate the free amine and stir for 15 minutes at room temperature.
- Imine Formation: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the mixture. Note: The addition may cause gas evolution.
- Reaction Progression: Stir the reaction at room temperature for 4-24 hours. Monitor for the disappearance of starting materials by TLC or LC-MS.
- Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
- Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
- Final Purification: Purify the crude residue by silica gel column chromatography to obtain the pure N-alkylated product.

[Click to download full resolution via product page](#)

Workflow for Reductive Amination

Summary of Reaction Conditions

The table below provides a quick-reference summary of the typical conditions for the key reactions discussed.

Table 2: Comparative Summary of Reaction Conditions

Parameter	N-Acylation	Reductive Amination
Electrophile	Acyl Chloride / Anhydride	Aldehyde / Ketone
Key Reagent	-	Sodium Triacetoxyborohydride (STAB)
Base	DIPEA, TEA (2.2-2.5 eq)	TEA (2.2-2.5 eq)
Solvent	CH ₂ Cl ₂ , THF	DCE, CH ₂ Cl ₂
Temperature	0 °C to Room Temp	Room Temperature
Typical Duration	3-12 hours	4-24 hours
Primary Product	N-Substituted Amide	N-Substituted Amine

Conclusion

N-Methylazetidin-3-amine dihydrochloride is a highly valuable and versatile reagent for introducing the N-methylazetidine scaffold into target molecules. A thorough understanding of its handling as a salt and the necessity of *in situ* free-basing are critical for its successful application. By employing controlled and well-understood methodologies such as acylation and, particularly, reductive amination, chemists can avoid common pitfalls like over-alkylation and efficiently synthesize a diverse array of functionalized molecules for applications in research and drug development.

References

- **N-methylazetidin-3-amine dihydrochloride** (C4H10N2). (PubChemLite) [\[Link\]](#)
- N-methylazetidin-3-amine | C4H10N2 | CID 10086969. (PubChem, NIH) [\[Link\]](#)
- N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656. (PubChem, NIH) [\[Link\]](#)
- Synthesis of 3-functionalized 3-methylazetidines. (CORE) [\[Link\]](#)
- N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599. (PubChem, NIH) [\[Link\]](#)
- 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662. (PubChem, NIH) [\[Link\]](#)

- Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).
- Reactions of Amines. (Chemistry LibreTexts) [Link]
- N-acylation of amides through internal nucleophilic c
- ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (DTIC) [Link]
- Reactions of Acyl Chlorides Involving Nitrogen Compounds. (Chemistry LibreTexts) [Link]
- Process for the purification of amines.
- Acylation of Amines, Part 1: with Acyl Halides. (YouTube) [Link]
- Preparation methods of methyl-D3-amine and salts thereof.
- Alkylation of Amines, Part 1: with Alkyl Halides. (YouTube) [Link]
- Chemical properties of amines: alkyl
- Alkylation of Amines (Sucks!). (Master Organic Chemistry) [Link]
- Selectivities in acylation of primary and secondary amine with diacylaminquinazolinones and diacylanilines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. 1-Methylazetidin-3-amine dihydrochloride 95% | CAS: 1139634-75-5 | AChemBlock [achemblock.com]
- 3. N-Methylazetidin-3-amine dihydrochloride | 136293-86-2 [sigmaaldrich.com]
- 4. N-Methylazetidin-3-amine Dihydrochloride [lgcstandards.com]
- 5. N-methylazetidin-3-amine | C4H10N2 | CID 10086969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-methylazetidin-2-amine;dihydrochloride | C4H12Cl2N2 | CID 67918599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [N-Methylazetidin-3-amine dihydrochloride reaction conditions]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155039#n-methylazetidin-3-amine-dihydrochloride-reaction-conditions\]](https://www.benchchem.com/product/b155039#n-methylazetidin-3-amine-dihydrochloride-reaction-conditions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com